molecular formula C7H13ClF3N B2868061 4-(Trifluoromethyl)azepane;hydrochloride CAS No. 2287275-08-3

4-(Trifluoromethyl)azepane;hydrochloride

Cat. No.: B2868061
CAS No.: 2287275-08-3
M. Wt: 203.63
InChI Key: AMVJVHZIJISNSQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)azepane;hydrochloride is a chemical compound with the molecular formula C7H13ClF3N. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a trifluoromethyl group attached to the fourth position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method allows for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)azepane;hydrochloride may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)azepane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azepinones.

    Reduction: Reduction reactions can convert it into different azepane derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include various functionalized azepane derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

4-(Trifluoromethyl)azepane;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)azepane;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyrrolidine;hydrochloride
  • 4-(Trifluoromethyl)piperidine;hydrochloride
  • 4-(Trifluoromethyl)morpholine;hydrochloride

Uniqueness

4-(Trifluoromethyl)azepane;hydrochloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its five- and six-membered counterparts.

Properties

IUPAC Name

4-(trifluoromethyl)azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6-2-1-4-11-5-3-6;/h6,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVJVHZIJISNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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